"physical and chemical properties of Nitrobenzene-15N"
"physical and chemical properties of Nitrobenzene-15N"
An In-Depth Technical Guide to the Physical and Chemical Properties of Nitrobenzene-¹⁵N
Executive Summary
Nitrobenzene-¹⁵N is a stable isotope-labeled form of nitrobenzene, a foundational chemical intermediate and solvent. The incorporation of the heavy nitrogen isotope, ¹⁵N, renders it an invaluable tool for researchers, particularly in the fields of mechanistic chemistry, drug metabolism, and environmental science. This guide provides a comprehensive overview of the essential physicochemical properties, analytical characterization, synthesis, and reactivity of Nitrobenzene-¹⁵N. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the empirical data but also the underlying scientific principles and practical considerations for its use in a laboratory setting. Detailed, field-tested protocols for its synthesis and analysis are provided, alongside visualizations to clarify complex workflows and reaction mechanisms, empowering researchers to leverage this critical reagent with confidence and precision.
Introduction to Isotopic Labeling and Nitrobenzene-¹⁵N
The Role of ¹⁵N Isotopes in Modern Research
Stable isotope labeling is a powerful technique that allows for the unambiguous tracking of atoms through chemical reactions and biological pathways. Unlike the most abundant nitrogen isotope, ¹⁴N (99.63% natural abundance), which has a nuclear spin of I=1 and a quadrupole moment that leads to broad signals in Nuclear Magnetic Resonance (NMR) spectroscopy, ¹⁵N (0.37% abundance) possesses a nuclear spin of I=½.[1] This fundamental difference results in sharp, analyzable NMR signals, making ¹⁵N an ideal probe for structural and mechanistic investigations.[1][2] In mass spectrometry (MS), the predictable mass shift introduced by ¹⁵N enables precise quantification and metabolite identification.[3][4]
Nitrobenzene: A Key Industrial and Research Chemical
Nitrobenzene (C₆H₅NO₂) is a pale yellow, oily liquid with a characteristic almond-like odor.[5][6] It is produced on a massive scale primarily as a precursor to aniline, which is fundamental to the manufacturing of polyurethanes, dyes, pesticides, and pharmaceuticals.[5][7] In a research context, its simple aromatic structure and the strong electron-withdrawing nature of the nitro group make it a model compound for studying electrophilic and nucleophilic aromatic substitution reactions.[8][9]
Rationale for using Nitrobenzene-¹⁵N: Applications in Mechanistic and Metabolic Studies
The synthesis of Nitrobenzene-¹⁵N allows researchers to trace the fate of the nitrogen atom with high fidelity. This is crucial for:
-
Elucidating Reaction Mechanisms: Determining whether the nitrogen atom is retained or exchanged during a chemical transformation.
-
Drug Metabolism and Pharmacokinetics (DMPK): Tracking the metabolic pathways of nitroaromatic-containing drug candidates. The two primary metabolic routes for nitrobenzene are reduction of the nitro group to aniline and ring oxidation to nitrophenols.[5][7] Using ¹⁵N-labeled parent compounds allows for the confident identification of nitrogen-containing metabolites by LC-MS, distinguishing them from the biological matrix.
-
Environmental Fate Studies: Monitoring the degradation of nitroaromatic pollutants in soil and water.
Core Physicochemical Properties
The physical properties of Nitrobenzene-¹⁵N are nearly identical to those of its unlabeled counterpart. The one-neutron mass difference does not significantly alter bulk properties like boiling point, density, or solubility.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₅¹⁵NO₂ | [1][10] |
| Molecular Weight | 124.10 g/mol | [1][10][11][12] |
| CAS Number | 3681-79-6 | [1][10][11] |
| Appearance | Pale yellow, oily liquid | [5][6][13] |
| Odor | Almond-like, shoe polish | [5][6][13] |
| Density | 1.205 g/mL at 25 °C | [10][14] |
| Melting Point | 5.7 °C (42.3 °F) | [3][5][13] |
| Boiling Point | 210-211 °C (410-412 °F) | [1][10][14] |
| Flash Point | 88 °C (190 °F) | [1][10] |
| Refractive Index (n²⁰/D) | 1.5506 | [1][10][14] |
Solubility Profile
Nitrobenzene-¹⁵N is sparingly soluble in water (approx. 1.9 g/L) but is miscible with most common organic solvents, including ethanol, diethyl ether, acetone, and benzene.[6][13][15] This property is fundamental to its application in organic synthesis and its extraction from aqueous matrices during sample preparation.
Spectroscopic and Analytical Characterization
The primary distinction between Nitrobenzene-¹⁵N and unlabeled nitrobenzene lies in its spectroscopic properties. The ¹⁵N nucleus provides a unique handle for characterization.
Mass Spectrometry: Confirming Isotopic Incorporation
Expert Insight: Isotope dilution mass spectrometry is the gold standard for quantifying nitroaromatic compounds.[14] Using Nitrobenzene-¹⁵N as an internal standard corrects for variations in extraction efficiency and instrument response, leading to highly accurate and precise results.
Protocol: GC-MS Analysis for Purity and Isotopic Enrichment
-
Sample Preparation: Prepare a 1 µg/mL solution of Nitrobenzene-¹⁵N in a suitable solvent (e.g., hexane or dichloromethane).
-
Internal Standard: If quantifying against an unlabeled sample, use a deuterated analog (e.g., Nitrobenzene-d5) as an internal standard. For isotopic enrichment confirmation, no second standard is required.
-
GC Instrumentation & Conditions: [14]
-
Injector: 200 °C, Split ratio 25:1
-
Carrier Gas: Helium, constant flow at 1 mL/min
-
Column: 30 m HP-5MS (or equivalent), 0.25 mm I.D., 0.25 µm film thickness
-
Oven Program: Hold at 110 °C for 2 min, ramp to 150 °C at 20 °C/min, then ramp to 300 °C at 100 °C/min.
-
-
MS Instrumentation & Conditions: [14]
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity.
-
Monitored Ions (SIM):
-
m/z 124 (Molecular ion for Nitrobenzene-¹⁵N)
-
m/z 77 (Phenyl cation fragment, C₆H₅⁺)
-
m/z 94 (Loss of NO)
-
-
Data Analysis: Determine isotopic enrichment by comparing the peak area of the m/z 124 ion to the m/z 123 ion (residual unlabeled compound). Purity is assessed by integrating the primary peak area relative to any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N Signature
Expert Insight: Direct 1D ¹⁵N NMR is challenging due to the low gyromagnetic ratio and consequent low sensitivity of the ¹⁵N nucleus.[1][16] Even with an enriched sample, long acquisition times are often necessary. For this reason, 2D inverse-detected experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are often more practical, correlating the ¹⁵N nucleus to nearby protons over 2-3 bonds.
Expected Chemical Shift: The ¹⁵N chemical shift for nitroaromatic compounds typically falls in the range of -10 to -20 ppm relative to nitromethane (CH₃NO₂), the IUPAC standard.[1][16] In older literature, liquid ammonia (NH₃) was used as a reference; to convert, use the formula: δ(CH₃NO₂) ≈ δ(NH₃) + 380.5 ppm.[1][2] A detailed study of solid-state ¹⁵N NMR of nitrobenzene reported the principal shielding tensor elements as σxx = -273 ppm, σyy = +94 ppm, and σzz = +156 ppm relative to the isotropic shift of liquid nitrobenzene.[13]
Protocol: Acquiring a ¹H-¹⁵N HMBC Spectrum
-
Sample Preparation: Prepare a concentrated sample (50-100 mg) of Nitrobenzene-¹⁵N in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Use a high-field spectrometer (≥400 MHz) equipped with a broadband or inverse-detection probe.
-
Tune the probe for ¹H and ¹⁵N frequencies.
-
-
Experiment Selection: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Key Parameters:
-
¹⁵N Spectral Width (F1): Center the spectral width around the expected nitro chemical shift (~ -15 ppm) with a width of ~50 ppm.
-
Long-Range Coupling Constant (ⁿJ_XH): Set the experiment to optimize for long-range couplings of 5-10 Hz. This is a critical parameter for observing correlations to the aromatic protons.
-
-
Data Acquisition: Acquire data for several hours (overnight is common) to achieve adequate signal-to-noise.
-
Data Analysis: Process the 2D spectrum. A cross-peak will appear correlating the ¹⁵N chemical shift on the F1 axis to the aromatic proton signals (ortho, meta, para) on the F2 axis, confirming the structure and providing the precise ¹⁵N chemical shift.
Infrared (IR) Spectroscopy: Vibrational Effects of Isotopic Substitution
The substitution of ¹⁴N with ¹⁵N results in a predictable shift of the N-O stretching frequencies to lower wavenumbers due to the increased reduced mass of the oscillator. This shift provides definitive proof of isotopic labeling.
-
Asymmetric NO₂ Stretch: Strong band typically at 1550-1490 cm⁻¹ for conjugated nitro groups.[17]
-
Symmetric NO₂ Stretch: Strong band typically at 1355-1315 cm⁻¹.[17]
-
Expected Shift: The isotopic shift can be approximated using the harmonic oscillator model, and is typically in the range of 20-40 cm⁻¹. A study of gaseous nitrobenzene and its ¹⁵N isotopomer confirmed these shifts.[16]
Synthesis and Reactivity
Synthesis of Nitrobenzene-¹⁵N via Electrophilic Nitration
Expert Insight: The synthesis of Nitrobenzene-¹⁵N follows the classical electrophilic aromatic substitution mechanism. The key is to use a ¹⁵N-labeled nitrating agent. While ¹⁵N-labeled nitric acid (H¹⁵NO₃) can be used, a more common and practical laboratory method involves generating the nitronium ion (¹⁵NO₂⁺) in situ from a nitrate salt.[18] The reaction is highly exothermic and requires careful temperature control to prevent dinitration.[19][20]
Protocol: Laboratory-Scale Synthesis of Nitrobenzene-¹⁵N [18][19]
-
Prepare Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid (H₂SO₄, ~40 mL) to potassium nitrate-¹⁵N (K¹⁵NO₃). Stir the slurry for 30 minutes to generate the nitronium ion (¹⁵NO₂⁺).
-
Add Benzene: While maintaining the temperature below 55 °C, add benzene (~30 mL) dropwise to the stirred nitrating mixture. The immiscibility of the reagents requires vigorous stirring to maximize the interfacial area where the reaction occurs.
-
Reaction Completion: After the addition is complete, attach a reflux condenser and warm the mixture in a water bath at 60 °C for one hour to drive the reaction to completion.
-
Workup & Purification:
-
Carefully pour the cooled reaction mixture into a beaker containing ice water (~300 mL). The denser nitrobenzene will separate as a lower layer.
-
Transfer the mixture to a separatory funnel and discard the upper aqueous acid layer.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.
-
Dry the crude Nitrobenzene-¹⁵N over anhydrous calcium chloride.
-
Purify the product by vacuum distillation, collecting the fraction that boils at the appropriate temperature (~95 °C at 20 mmHg).
-
Diagram: Synthesis and Mechanism of Nitrobenzene-¹⁵N
Caption: Workflow for the synthesis of Nitrobenzene-¹⁵N.
Chemical Reactivity
The ¹⁵NO₂ group is strongly electron-withdrawing via both induction and resonance (-I, -M effects). This has two major consequences for the reactivity of the aromatic ring:[8][9]
-
Deactivation: The ring is rendered electron-poor and is therefore significantly less reactive towards electrophiles than benzene. Reactions like Friedel-Crafts acylation do not proceed under normal conditions.[21][22]
-
Meta-Direction: The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack for any subsequent electrophilic substitution.
Diagram: Electronic Effect of the ¹⁵NO₂ Group
Caption: Resonance deactivation and meta-direction in Nitrobenzene-¹⁵N.
Applications in Research and Development
Use as a Tracer in Reaction Mechanism Studies
Nitrobenzene-¹⁵N is an ideal substrate for kinetic isotope effect (KIE) studies involving the nitro group. It can also be used to follow complex reaction pathways, such as in the synthesis of nitrogen-containing heterocycles, to determine the origin and fate of specific nitrogen atoms.[8]
Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Many drug candidates contain nitroaromatic moieties.[9] Understanding their metabolic fate is a critical component of preclinical drug development. Causality: The primary metabolic pathways involve reduction of the nitro group or oxidation of the aromatic ring.[5] By administering Nitrobenzene-¹⁵N (or a ¹⁵N-labeled drug candidate) in preclinical animal studies, researchers can use high-resolution LC-MS/MS to screen for all metabolites containing the ¹⁵N label. This allows for the rapid and definitive identification of biotransformation products, such as ¹⁵N-aniline or ¹⁵N-nitrophenols, without the need for radiolabeling.[5]
Safety, Handling, and Disposal
Nitrobenzene is highly toxic and poses significant health risks. It is readily absorbed through the skin and is a suspected carcinogen and reproductive toxin.[7][11][12] All handling must be performed with extreme caution.
GHS Hazard Profile[10][12]
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
-
H351: Suspected of causing cancer.
-
H360F: May damage fertility.
-
H372: Causes damage to organs (blood) through prolonged or repeated exposure.
-
H412: Harmful to aquatic life with long lasting effects.
Diagram: Laboratory Handling Workflow
Caption: Safe handling workflow for Nitrobenzene-¹⁵N in a lab setting.
Protocol for Safe Handling and Disposal
-
Engineering Controls: Always handle Nitrobenzene-¹⁵N inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (butyl rubber or Viton are recommended), a lab coat, and chemical safety goggles.[7]
-
Spill Response: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Do not allow it to enter drains.[18]
-
Disposal: All waste containing Nitrobenzene-¹⁵N, including contaminated solvents and solids, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]
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Robinson, D., Smith, J. N., & Williams, R. T. (1951). Studies in detoxication. 40. The metabolism of nitrobenzene in the rabbit. o-, m- and p-Nitrophenols, o-, m- and p-aminophenols and 4-nitrocatechol as metabolites of nitrobenzene. The Biochemical journal, 50(2), 228–235. [Link]
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